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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-hydroxyquinoline-3-carboxylate is a versatile heterocyclic compound with significant
applications in medicinal chemistry and drug development. It serves as a crucial intermediate in
the synthesis of various bioactive molecules, including anti-inflammatory, antimicrobial, and
anticancer agents.[1] Accurate and thorough characterization of this compound is paramount to
ensure its purity, identity, and suitability for downstream applications. These application notes
provide a comprehensive overview of the key analytical techniques and detailed protocols for
the characterization of Ethyl 4-hydroxyquinoline-3-carboxylate.

Physicochemical Properties

A summary of the key physicochemical properties of Ethyl 4-hydroxyquinoline-3-carboxylate
is presented in the table below. This information is critical for selecting appropriate analytical
methods and solvents.
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Property Value Reference
Molecular Formula C12H11NOs3 [2][3]
Molecular Weight 217.22 g/mol [2][3]

White to light yellow or light
Appearance [4]
orange powder/crystal

Melting Point 271 °C [4]
Boiling Point 334.9 £ 22.0 °C (Predicted) [4]
CAS Number 26892-90-0 [3][5]I6]

Spectroscopic Characterization

Spectroscopic techniques are fundamental for elucidating the molecular structure of Ethyl 4-
hydroxyquinoline-3-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of the
molecule by providing information about the chemical environment of hydrogen (*H) and
carbon (33C) atoms.

3.1.1. *H NMR Spectral Data

The *H NMR spectrum of a related compound, Ethyl-4-(4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-
1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, shows characteristic peaks for the ethyl group (a
triplet and a quartet), aromatic protons, and other specific protons in the quinoline ring system.
[7] While the exact chemical shifts for the title compound may vary, the expected multiplicities
and integration values provide a valuable reference.

Table 1: Representative *H NMR Data for a Substituted Ethyl 4-hydroxyquinoline-3-
carboxylate Derivative[7]

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/220876
https://staigent.com/product/4-hydroxyquinoline-3-carboxylic-acid-ethyl-ester/
https://pubchem.ncbi.nlm.nih.gov/compound/220876
https://staigent.com/product/4-hydroxyquinoline-3-carboxylic-acid-ethyl-ester/
https://chemdad.com/index.php?c=article&id=22794
https://chemdad.com/index.php?c=article&id=22794
https://chemdad.com/index.php?c=article&id=22794
https://staigent.com/product/4-hydroxyquinoline-3-carboxylic-acid-ethyl-ester/
https://www.fishersci.ca/shop/products/ethyl-4-hydroxyquinoline-3-carboxylate-tci-america-2/p-7129357
https://www.spectrumchemical.com/cas/26892-90-0/
https://www.benchchem.com/product/b372582?utm_src=pdf-body
https://www.benchchem.com/product/b372582?utm_src=pdf-body
https://www.rsc.org/suppdata/c7/nj/c7nj00063d/c7nj00063d1.pdf
https://www.benchchem.com/product/b372582?utm_src=pdf-body
https://www.benchchem.com/product/b372582?utm_src=pdf-body
https://www.rsc.org/suppdata/c7/nj/c7nj00063d/c7nj00063d1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b372582?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Chemical Shift (3)

Multiplicity Integration Assignment
Ppm
1.15 Triplet 3H -CH2CHs
3.99 Quartet 2H -CH2CHs
6.57-7.21 Multiplet/Doublet 4H Aromatic Protons
8.99 Singlet 1H NH or OH
9.06 Singlet 1H NH or OH

3.1.2. 3C NMR Spectral Data
The 13C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: Representative 13C NMR Data for a Substituted Ethyl 4-hydroxyquinoline-3-
carboxylate Derivative[7]

Chemical Shift (6) ppm Assignment

14.6 -CH2CHs

594 -CH2CHs

104.6 - 155.7 Aromatic and Quinoline Ring Carbons
167.5 Ester Carbonyl Carbon (C=0)

194.8 Ketone Carbonyl Carbon (C=0)

3.1.3. Experimental Protocol for NMR Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of Ethyl 4-hydroxyquinoline-3-carboxylate in
approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-de or CDCIs). Ensure the
sample is fully dissolved.

e Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

» 'H NMR Acquisition:
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o Acquire a one-dimensional *H NMR spectrum.

o Use a sufficient number of scans to obtain a good signal-to-noise ratio.

o Integrate the peaks and determine the chemical shifts and coupling constants.

e 13C NMR Acquisition:

o Acquire a one-dimensional 33C NMR spectrum (e.g., using a broadband decoupled pulse

sequence).

o Alonger acquisition time may be necessary due to the lower natural abundance of 13C.

o Data Processing: Process the raw data (Fourier transformation, phase correction, and

baseline correction) using appropriate software. Reference the spectra to the residual

solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their

characteristic vibrational frequencies.

Table 3: Expected IR Absorption Bands for Ethyl 4-hydroxyquinoline-3-carboxylate

Wavenumber (cm~12)

Functional Group

3300 - 3500 O-H stretch (hydroxyl group)

2850 - 3000 C-H stretch (aliphatic and aromatic)

~1700 C=0 stretch (ester carbonyl)

~1650 C=0 stretch (keto form of 4-hydroxyquinoline)
1500 - 1600 C=C stretch (aromatic ring)

1000 - 1300 C-O stretch (ester and ether linkages)

3.2.1. Experimental Protocol for IR Spectroscopy (ATR Method)
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o Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

¢ Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an
Attenuated Total Reflectance (ATR) accessory.

o Data Acquisition:
o Collect a background spectrum of the empty ATR crystal.
o Collect the sample spectrum.
o Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

o Data Processing: The software will automatically subtract the background spectrum from the
sample spectrum to generate the final IR spectrum.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule
and is particularly useful for conjugated systems like the quinoline ring.

3.3.1. Experimental Protocol for UV-Vis Spectroscopy

o Sample Preparation: Prepare a dilute solution of Ethyl 4-hydroxyquinoline-3-carboxylate
in a suitable UV-transparent solvent (e.g., ethanol or methanol). A typical concentration is in
the range of 1-10 pg/mL.

e Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
» Data Acquisition:
o Fill a quartz cuvette with the solvent to be used as a blank.
o Fill a second quartz cuvette with the sample solution.
o Scan the sample over a wavelength range of approximately 200-400 nm.

o Data Analysis: Identify the wavelength(s) of maximum absorbance (Amax).
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Chromatographic Characterization

Chromatographic techniques are essential for assessing the purity of Ethyl 4-
hydroxyquinoline-3-carboxylate and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying components in a
mixture.

4.1.1. Experimental Protocol for HPLC

o Sample Preparation: Prepare a standard solution of Ethyl 4-hydroxyquinoline-3-
carboxylate of known concentration in the mobile phase. Prepare the sample for analysis by
dissolving it in the mobile phase and filtering it through a 0.45 pum syringe filter.

e Instrumentation: A standard HPLC system with a UV detector is suitable.

o Chromatographic Conditions (Typical):

[e]

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 pum).

o Mobile Phase: A mixture of acetonitrile and water (with or without a modifier like 0.1%
formic acid), run in isocratic or gradient mode. The exact ratio should be optimized to
achieve good separation.

o Flow Rate: 1.0 mL/min.
o Injection Volume: 10-20 pL.

o Detection: UV detection at a wavelength determined from the UV-Vis spectrum (e.g., the
Amax).

o Data Analysis: The purity of the sample can be determined by the area percentage of the
main peak. Quantification can be performed by creating a calibration curve from the standard
solutions.

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule, confirming its identity.

Table 4: Predicted m/z Values for Ethyl 4-hydroxyquinoline-3-carboxylate Adducts[8]

Adduct mlz

[M+H]* 218.08118
[M+Na]* 240.06312
[M-H]~ 216.06662

5.1. Experimental Protocol for Mass Spectrometry (LC-MS)

o Sample Preparation: Prepare a dilute solution of the sample in a solvent compatible with the
ionization source (e.g., methanol or acetonitrile).

 Instrumentation: A liquid chromatograph coupled to a mass spectrometer with an
electrospray ionization (ESI) source is commonly used.

e LC Conditions: Use HPLC conditions similar to those described above to introduce the
sample into the mass spectrometer.

» MS Conditions:
o lonization Mode: ESI positive or negative mode.

o Mass Range: Scan a mass range that includes the expected molecular ion (e.g., m/z 50-
500).

o Data Analysis: Identify the molecular ion peak and compare it with the calculated molecular
weight. The fragmentation pattern can provide further structural confirmation.

Visual Workflows and Relationships
Experimental Workflow for Characterization
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Caption: General experimental workflow for the synthesis and characterization of a chemical
compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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